molecular formula C10H10BrFN2O2 B1431988 Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate CAS No. 1820748-83-1

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate

Cat. No. B1431988
M. Wt: 289.1 g/mol
InChI Key: AQINZKQLAQYZMW-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate, commonly referred to as E2BFH2H, is a synthetic compound that has been used in scientific research for its unique properties. E2BFH2H has been studied for its potential applications in the synthesis of new molecules, as well as its biochemical and physiological effects.

Scientific Research Applications

E2BFH2H has been studied for its potential applications in the synthesis of new molecules. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as indoles, pyrroles, and thiophenes. It has also been used to synthesize a variety of organometallic compounds, such as organo-fluorine compounds and organo-chlorine compounds. Furthermore, E2BFH2H has been used to synthesize various organometallic complexes, such as ruthenium, palladium, and platinum complexes.

Mechanism Of Action

The mechanism of action of E2BFH2H is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various molecules. It is believed that the compound helps to activate the reactants, allowing them to react more quickly and efficiently. Furthermore, it is believed that the compound helps to stabilize the reaction intermediates, allowing them to proceed to the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of E2BFH2H are not fully understood. However, it is believed that the compound may have some beneficial effects on the body. For example, it has been suggested that the compound may have anti-inflammatory, anti-oxidant, and immunomodulatory effects. Furthermore, it has been suggested that the compound may have some anti-cancer effects, although further research is needed to confirm this.

Advantages And Limitations For Lab Experiments

The advantages of using E2BFH2H in laboratory experiments include its low cost and availability, its ease of use, and its ability to catalyze a variety of reactions. Furthermore, the compound is relatively non-toxic and does not produce any hazardous byproducts. However, there are some limitations to using E2BFH2H in laboratory experiments. For example, the compound is not very stable and is prone to degradation. Furthermore, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of E2BFH2H. For example, further research is needed to understand the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of new molecules. Additionally, further research is needed to understand the mechanism of action of the compound and to develop more efficient and cost-effective methods for its synthesis. Finally, further research is needed to explore the potential applications of E2BFH2H in the pharmaceutical and medical fields.

properties

IUPAC Name

ethyl (2E)-2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)8-6(11)4-3-5-7(8)12/h3-5H,2,13H2,1H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQINZKQLAQYZMW-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NN)C1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/N)/C1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate
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Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate
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Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate
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Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate
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Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate
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Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate

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